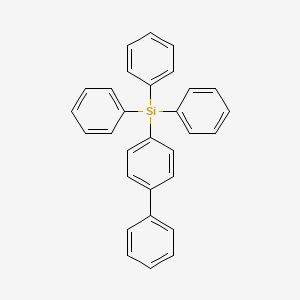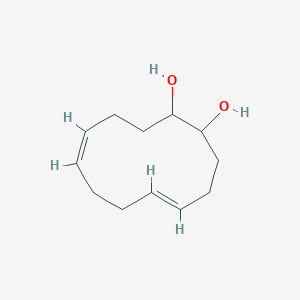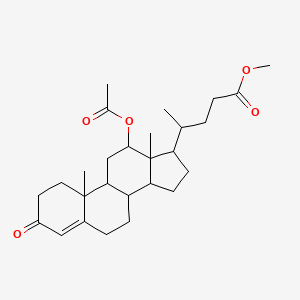
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester is a complex organic compound with the molecular formula C27H40O5 and a molecular weight of 444.617 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the cyclopenta(A)phenanthrene core: This step involves the cyclization of precursor molecules under controlled conditions.
Introduction of functional groups: Various functional groups, such as oxo and ester groups, are introduced through reactions like oxidation and esterification.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, using more efficient catalysts, and employing automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting various intracellular signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can be compared with similar compounds such as:
- Aco-DI-ME-oxo-hexadecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Aco-HO-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester
- Aco-ME-oxo-tetradecahydro-cyclopenta(A)phenanthrene-10-carboxylic acid ME ester
These compounds share structural similarities but differ in specific functional groups or the degree of hydrogenation, which can affect their chemical properties and biological activities.
Propriétés
Numéro CAS |
111659-96-2 |
|---|---|
Formule moléculaire |
C27H40O5 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
methyl 4-(12-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H40O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(29)12-13-26(18,3)23(20)15-24(27(21,22)4)32-17(2)28/h14,16,20-24H,6-13,15H2,1-5H3 |
Clé InChI |
SUISKBUAOOSHAW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


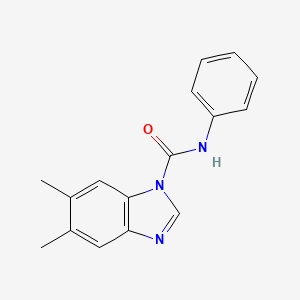
![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

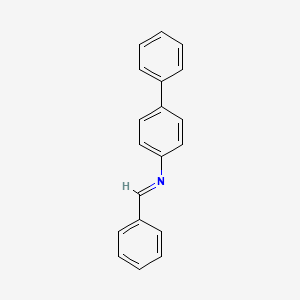
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)


